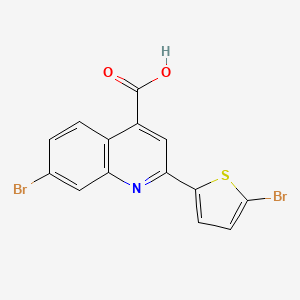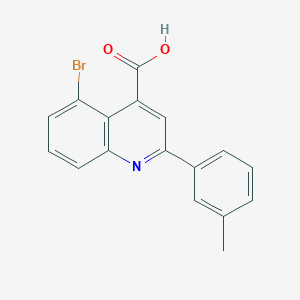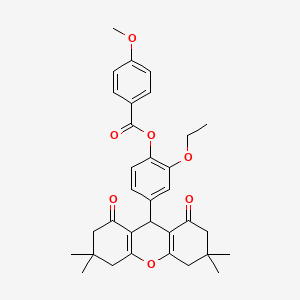![molecular formula C26H32N2O2S B4267963 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B4267963.png)
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide
Descripción general
Descripción
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide, also known as IBT, is a novel small molecule that has been widely studied in scientific research. This compound belongs to the thiazole family and has shown promising results in various fields, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell growth and survival. In neurons, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been found to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. In immune cells, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to enhance GABAergic neurotransmission, leading to the inhibition of neuronal activity. In immune cells, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to inhibit the production of inflammatory cytokines, leading to the suppression of immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has several advantages for lab experiments, including its high purity and stability, making it a reliable and consistent compound for research. However, one limitation of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide. One area of research is the development of more efficient synthesis methods to produce N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide and its analogs. Another area of research is the investigation of the pharmacokinetic properties of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide in vivo, which could provide valuable information for its potential use as a therapeutic agent. Additionally, the study of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide in different cell types and animal models could provide further insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide is a novel small molecule that has shown promising results in various fields of scientific research. Its synthesis method has been optimized to achieve high yield and purity, and its potential therapeutic applications have been extensively studied. Although its mechanism of action and pharmacokinetic properties are not fully understood, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has several advantages for lab experiments and has several future directions for research.
Aplicaciones Científicas De Investigación
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. In cancer research, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been found to modulate the activity of ion channels and receptors, suggesting its potential use in treating neurological disorders. In immunology, N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(pentyloxy)benzamide has been shown to inhibit the activation of immune cells, indicating its potential use in treating autoimmune diseases.
Propiedades
IUPAC Name |
N-[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2S/c1-5-6-7-16-30-23-14-12-22(13-15-23)25(29)28-26-27-24(19(4)31-26)21-10-8-20(9-11-21)17-18(2)3/h8-15,18H,5-7,16-17H2,1-4H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKMCEOGFFWWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-4-(pentyloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)

![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267907.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4267914.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267921.png)
![ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267923.png)
![2-(acetylamino)-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4267930.png)

![N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4267947.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267955.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B4267961.png)
![7-({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4267964.png)